Chemical structure and physical properties of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate
Chemical structure and physical properties of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate
An In-Depth Technical Guide to Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate
Executive Summary
In the landscape of modern medicinal chemistry and advanced materials science, heteroaromatic building blocks serve as the foundational architecture for novel therapeutics and functional ligands. Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate (CAS: 1635374-26-3)[1] is a highly specialized, bi-heterocyclic scaffold. Characterized by an electron-rich thiophene core orthogonally substituted with an electron-deficient pyrimidine ring and a methyl ester, this compound presents a unique "push-pull" electronic system. This whitepaper deconstructs its physicochemical profile, elucidates the causality behind its complex synthesis, and explores its utility in drug development.
Physicochemical Profiling & Structural Architecture
Understanding the quantitative metrics of a building block is critical for predicting its behavior in biological systems (e.g., Lipinski’s Rule of Five) and its reactivity in downstream synthetic transformations. The structural formula (C10H8N2O2S) yields a molecular weight of 220.25 g/mol [2][3].
The table below synthesizes the core quantitative data for this compound:
| Property | Value | Implication for Drug Design |
| CAS Registry Number | 1635374-26-3[1] | Standardized chemical identification. |
| Molecular Formula | C10H8N2O2S | Establishes baseline atomic composition. |
| Molecular Weight | 220.25 g/mol | Highly ligand-efficient; leaves ample room for derivatization without exceeding the 500 Da limit. |
| Hydrogen Bond Donors | 0 | Enhances passive membrane permeability. |
| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | Provides multiple interaction vectors for kinase hinge-binding or protease active sites. |
| Rotatable Bonds | 2 | Maintains a rigid, predictable 3D conformation, reducing entropic penalties upon target binding. |
| Topological Polar Surface Area | ~80.3 Ų (Calculated) | Optimal for oral bioavailability and potential blood-brain barrier (BBB) penetration. |
Electronic Architecture
The molecule is defined by a distinct dipole moment. The thiophene ring acts as a π -electron donor, while the pyrimidine (via its electronegative nitrogen atoms) and the methyl carboxylate act as π -electron acceptors. This electronic disparity makes the pyrimidine ring highly resistant to electrophilic attack but susceptible to nucleophilic substitution, allowing for orthogonal functionalization in multi-step drug synthesis.
Synthesis Strategy: Overcoming Heteroaryl Limitations
The synthesis of 2-substituted pyrimidines is notoriously difficult. A standard approach for bi-aryl formation is the Suzuki-Miyaura cross-coupling[4]. However, attempting to couple methyl 2-bromothiophene-3-carboxylate with pyrimidin-2-ylboronic acid often results in catastrophic failure.
The Causality of Failure: Pyrimidin-2-ylboronic acids are highly unstable. The proximity of the two electronegative nitrogen atoms to the boron atom induces rapid protodeboronation (cleavage of the C-B bond by a proton), destroying the reagent before transmetalation can occur[5].
The Expert Solution: To bypass this instability, Senior Application Scientists rely on the Stille Cross-Coupling utilizing 2-(tributylstannyl)pyrimidine. Organostannanes are significantly more stable to protodemetalation, ensuring a reliable, scalable, and high-yielding carbon-carbon bond formation[5].
Experimental Workflow Visualization
Fig 1. Step-by-step experimental workflow for the Stille cross-coupling synthesis.
Detailed Experimental Protocol: A Self-Validating System
The following protocol details the Stille cross-coupling methodology, emphasizing the mechanistic reasoning behind each physical manipulation.
Step 1: Reaction Setup (Anhydrous Conditions)
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Action: Charge an oven-dried Schlenk flask with Methyl 2-bromothiophene-3-carboxylate (1.0 equiv) and Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3)4 ] (0.05 equiv).
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Causality: Pd(PPh3)4 is selected as a robust, zero-valent palladium source. Its electron-rich phosphine ligands facilitate the initial oxidative addition into the strong C(sp2)−Br bond of the thiophene ring.
Step 2: Degassing
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Action: Add anhydrous Toluene (0.1 M). Purge the solution with Argon for 15 minutes using a subsurface sparging needle.
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Causality: Oxygen must be rigorously excluded. O2 rapidly oxidizes the Pd(0) catalyst to an inactive Pd(II) peroxo species, which permanently stalls the catalytic cycle and promotes unwanted homocoupling of the stannane.
Step 3: Catalytic Coupling
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Action: Add 2-(Tributylstannyl)pyrimidine (1.1 equiv) dropwise via syringe. Heat the reaction mixture to 110 °C for 16 hours under Argon.
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Causality: A slight excess of the stannane compensates for minor thermal degradation. The elevated temperature (110 °C) provides the necessary activation energy to drive the transmetalation step, which is the rate-limiting step when coupling electron-deficient heteroaromatics.
Step 4: KF Workup (Self-Validation & Safety)
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Action: Cool the reaction to room temperature. Add an equal volume of 10% aqueous Potassium Fluoride (KF) solution and stir vigorously for 1 hour. Filter through a Celite pad.
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Causality: Tributyltin bromide ( Bu3SnBr ) is a highly toxic, lipophilic byproduct that co-elutes with products on silica gel. The fluoride ions selectively attack the tin, converting it into polymeric tributyltin fluoride ( Bu3SnF )—an insoluble white precipitate. The appearance of this precipitate visually validates that the toxic byproduct has been successfully sequestered.
Step 5: Purification & Verification
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Action: Extract the filtrate with Ethyl Acetate, dry over Na2SO4 , and purify via flash chromatography. Validate via 1H NMR and LC-MS.
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Causality: Successful coupling is confirmed by the disappearance of the stannane butyl peaks and the emergence of characteristic pyrimidine doublets at ~8.8 ppm in the NMR spectrum.
Catalytic Mechanism Visualization
Fig 2. Palladium-catalyzed Stille cross-coupling catalytic cycle.
Applications in Drug Discovery
Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate is highly valued in the design of enzyme inhibitors.
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Bidentate Coordination: The spatial arrangement of the pyrimidine nitrogen and the ester carbonyl oxygen allows the molecule to act as a bidentate ligand. This is highly effective for anchoring into the active sites of metalloenzymes or coordinating with catalytic magnesium ions in kinases.
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Factor XIa Inhibition: Pyrimidine-based scaffolds are heavily utilized in the development of selective Factor XIa inhibitors for the treatment of thromboembolic disorders[4]. The rigid thiophene-pyrimidine axis provides the exact vector geometry required to occupy the S1 pocket of the protease, while the ester serves as a synthetic handle for further elongation into the S2/S3 pockets[4].
References
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Title: CAS#:1635374-26-3 | Chemsrc Source: Chemsrc URL: [Link]
- Title: US9453018B2 - Pyrimidinones as factor XIa inhibitors Source: Google Patents URL
Sources
- 1. CAS#:1635374-26-3 | Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate | Chemsrc [chemsrc.com]
- 2. CAS#:1635374-26-3 | Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate | Chemsrc [chemsrc.com]
- 3. 10xchem.com [10xchem.com]
- 4. US9453018B2 - Pyrimidinones as factor XIa inhibitors - Google Patents [patents.google.com]
- 5. 4-Bromo-6-pyrimidin-2-ylpyrimidine|C8H5BrN4 [benchchem.com]
